3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine
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Overview
Description
3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the pyrazolo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of pyrazolo[1,5-a]pyridine derivatives, followed by methoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for methoxylation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, methoxylation can yield 4-methoxypyrazolo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-methoxypyrazolo[1,5-a]pyridine
- 6-bromo-4-methoxypyrazolo[1,5-a]pyridine
- Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This makes it distinct from other pyrazolo[1,5-a]pyridine derivatives that may lack these specific substitutions.
Properties
CAS No. |
1427368-22-6 |
---|---|
Molecular Formula |
C8H6BrClN2O |
Molecular Weight |
261.5 |
Purity |
95 |
Origin of Product |
United States |
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